molecular formula C33H40O22 B1262988 delphinidin 3,3',5-tri-O-beta-D-glucoside

delphinidin 3,3',5-tri-O-beta-D-glucoside

Cat. No. B1262988
M. Wt: 788.7 g/mol
InChI Key: OQYCKIARDXLXJG-KCRRSQHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delphinidin 3,3',5-tri-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the 7-hydroxy group of delphinidin 3,3',5-tri-O-beta-D-glucoside. It is the major microspecies at pH 7.3 (according to Marvin v 6.2.0.). It is a conjugate base of a delphinidin 3,3',5-tri-O-glucoside.

Scientific Research Applications

  • Anthocyanin Composition in Flowers :

    • Delphinidin 3,3',5-tri-O-beta-D-glucoside is identified in various flowers, contributing to their pigmentation. For example, it's found in blue flowers of Gentiana and Hyacinthus orientalis, indicating its role in floral coloration (Hosokawa et al., 1997), (Hosokawa et al., 1995).
  • Anti-Adipogenic Effects :

    • Studies have shown that Delphinidin-3-O-β-Glucoside (D3G) inhibits lipid accumulation in adipocytes, suggesting potential applications in obesity management (Park, Sharma, & Lee, 2019).
  • Cardiovascular Health :

    • Delphinidin-3-glucoside demonstrates protective roles against cardiovascular diseases by inhibiting platelet activation and thrombosis, highlighting its potential therapeutic role in cardiovascular health (Yang et al., 2012).
  • Anti-Cancer Properties :

  • Antioxidant and Anti-Inflammatory Effects :

    • Delphinidin-3-glucoside is known for its antioxidant properties. It protects against oxidative stress in various cells, including endothelial cells, which could be beneficial in managing conditions like atherosclerosis (Jin et al., 2013), (Sun et al., 2022).
  • Potential for Pharmaceutical Development :

    • Due to its diverse health-promoting effects, delphinidin-3-glucoside is a promising candidate for development into pharmaceuticals, especially considering its roles in combating diseases like diabetes, obesity, and cancer (Chen et al., 2019).

properties

Product Name

delphinidin 3,3',5-tri-O-beta-D-glucoside

Molecular Formula

C33H40O22

Molecular Weight

788.7 g/mol

IUPAC Name

2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one

InChI

InChI=1S/C33H40O22/c34-6-17-21(40)24(43)27(46)31(53-17)50-14-4-10(37)3-13-11(14)5-16(52-33-29(48)26(45)23(42)19(8-36)55-33)30(49-13)9-1-12(38)20(39)15(2-9)51-32-28(47)25(44)22(41)18(7-35)54-32/h1-5,17-19,21-29,31-36,38-48H,6-8H2/t17-,18-,19-,21-,22-,23-,24+,25+,26+,27-,28-,29-,31-,32-,33-/m1/s1

InChI Key

OQYCKIARDXLXJG-KCRRSQHJSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C3=C(C=C4C(=CC(=O)C=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O3)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

C1=C(C=C(C(=C1O)O)OC2C(C(C(C(O2)CO)O)O)O)C3=C(C=C4C(=CC(=O)C=C4OC5C(C(C(C(O5)CO)O)O)O)O3)OC6C(C(C(C(O6)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
delphinidin 3,3',5-tri-O-beta-D-glucoside
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delphinidin 3,3',5-tri-O-beta-D-glucoside
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delphinidin 3,3',5-tri-O-beta-D-glucoside
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delphinidin 3,3',5-tri-O-beta-D-glucoside
Reactant of Route 5
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Reactant of Route 6
delphinidin 3,3',5-tri-O-beta-D-glucoside

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